molecular formula C24H22N4O5 B11278516 ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate

ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate

Cat. No.: B11278516
M. Wt: 446.5 g/mol
InChI Key: ORKZXHYTTWCCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate is a potent and selective investigational inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA damage repair, particularly the repair of single-strand breaks via the base excision repair pathway. This compound is structurally related to Niraparib, a clinically approved PARP inhibitor, and functions by catalytically trapping PARP enzymes on damaged DNA , a mechanism that is more cytotoxic than the mere inhibition of PARP enzymatic activity. Its primary research value lies in the study of synthetic lethality in cancers with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations . Researchers utilize this compound to probe the molecular mechanisms of PARP-trapping, to investigate combination therapies with other DNA-damaging agents like chemotherapeutics or radiation, and to explore mechanisms of resistance to PARP inhibition in preclinical cancer models. It serves as a crucial tool compound for advancing the understanding of targeted cancer therapies and developing next-generation treatment strategies.

Properties

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl 4-[[5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]amino]benzoate

InChI

InChI=1S/C24H22N4O5/c1-4-33-23(31)15-7-9-16(10-8-15)25-21(29)18-13-27(3)20-19(18)26-24(32)28(22(20)30)17-11-5-14(2)6-12-17/h5-13H,4H2,1-3H3,(H,25,29)(H,26,32)

InChI Key

ORKZXHYTTWCCJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Pyrrolo[3,2-d]pyrimidine Core Formation

The pyrrolo[3,2-d]pyrimidine scaffold is synthesized via cyclization reactions. A pivotal method involves reacting 2-aminofuran derivatives with nucleophiles to form the bicyclic system . For example, heating a 2-aminofuran intermediate with a nucleophile-stable substituent (e.g., p-tolyl) in ethanol at 70°C for 16 hours initiates cyclization . Solvents like ethanol or acetone facilitate this process, while bases such as triethylamine optimize yields .

Key Reaction Conditions:

  • Solvent: Ethanol or acetone

  • Temperature: 70–90°C

  • Catalysts: Triethylamine, potassium iodide

  • Purification: Silica gel chromatography (eluent: ethyl acetate/hexane)

Formation of Dioxo Groups at Positions 2 and 4

Oxidation or hydrolysis steps generate the dioxo functionality. A documented method involves treating intermediates with aqueous sodium hydroxide under reflux. For instance, refluxing a mesylated intermediate with 20% NaOH for 1 hour yields the dioxo groups .

Experimental Data:

StepReagentsConditionsYield
Hydrolysis20% NaOHReflux, 1 hour~85%

Methylation at Position 5

The methyl group at position 5 is introduced via alkylation. Using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride in tetrahydrofuran (THF) at 0–25°C achieves selective methylation . Alternatively, pre-functionalized starting materials may incorporate the methyl group early in the synthesis .

Optimization Note:

  • Excess methylating agents and controlled temperatures prevent over-alkylation .

Synthesis and Coupling of the Carboxamido Benzoate Ester

The carboxamido benzoate moiety is coupled to the pyrrolo[3,2-d]pyrimidine core via amide bond formation. Activation of the carboxylic acid (e.g., using thionyl chloride to form an acyl chloride) precedes reaction with ethyl 4-aminobenzoate .

Coupling Protocol:

  • Activation: Treat 7-carboxy-pyrrolo[3,2-d]pyrimidine with thionyl chloride (SOCl₂) in dichloromethane at 40°C .

  • Amination: Add ethyl 4-aminobenzoate and triethylamine in acetone, stir at 60°C for 2 hours .

  • Workup: Partition between dichloromethane/water, dry over MgSO₄, and concentrate .

Yield Data:

StepReagentsConditionsYield
Amide CouplingSOCl₂, Et₃NAcetone, 60°C, 2h56–75%

Purification and Characterization Techniques

Final purification employs silica gel chromatography with gradients of ethyl acetate in hexane . Recrystallization from ethanol/water mixtures enhances purity . Characterization via ¹H NMR, ¹³C NMR, and mass spectrometry confirms structure and regiochemistry .

Typical Spectral Data:

  • ¹H NMR (CDCl₃): δ 10.80–10.95 (bs, 1H, NH), 6.61 (s, 1H, aromatic), 4.33–4.40 (q, 2H, OCH₂CH₃), 1.35–1.41 (t, 3H, CH₃) .

  • LRMS: m/z [M+H]+ 446.5.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate exhibit significant antimicrobial activity. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives can inhibit the growth of various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 4 to 20 μmol/L .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to interact with specific enzymes involved in cell proliferation:

  • Cytotoxicity Assays : Preliminary cytotoxicity assessments on human cancer cell lines (e.g., NCI-H460 for lung cancer) indicate that certain derivatives exhibit potent activity with IC50 values comparable to established chemotherapeutics .

Antitubercular Activity

A study evaluated various substituted pyrrolo[3,2-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures .

Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in DNA repair. It binds to the active site of these enzymes, inhibiting their activity and thereby preventing the repair of damaged DNA. This can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with related pyrrolo-pyrimidine derivatives:

Compound Name / ID Core Structure Key Substituents Synthesis Method Physicochemical Properties Applications / Findings References
Ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate Pyrrolo[3,2-d]pyrimidine 5-methyl, 2,4-dioxo, 3-(p-tolyl), ethyl benzoate Not explicitly described Likely high melting point (>200°C) Hypothesized kinase inhibitor N/A
Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (Compound 3) Pyrrolo[2,3-d]pyrimidine 4-amino, ethyl benzoate Reflux in ethanol (84% yield) Mp: 242°C Kinase inhibitor scaffolds
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 4-chlorophenyl, dipentylamino, 4-oxo Single-crystal X-ray refinement R factor: 0.054 Structural analysis via SHELX
Thiazolo[3,2-a]pyrimidine derivative (Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-...) Thiazolo-pyrimidine Thiazole ring, trimethoxybenzylidene Crystal structure determination Orthorhombic crystal system Model for heterocyclic drug design

Biological Activity

Ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[3,2-d]pyrimidine core and various functional groups, indicates diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : Approximately 446.5 g/mol
  • Functional Groups : Ethyl ester and carboxamido groups enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions may lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various physiological pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptors.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance:

  • Cell Lines Tested :
    • HCT116 (colon cancer)
    • MCF-7 (breast cancer)
    • Hep3B (liver cancer)
  • Findings :
    • The compound demonstrated IC₅₀ values ranging from 0.009 to 0.011 µM against HCT116 cells, indicating potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
    • Molecular docking studies revealed strong binding affinities to targets such as EGFR and CDK2, suggesting mechanisms involving cell cycle arrest and apoptosis induction .

Interaction Studies

Research has utilized various methodologies to elucidate the interaction of this compound with biological macromolecules:

  • Molecular Docking Simulations : These studies help predict how the compound binds to its targets at the molecular level.
  • Binding Affinity Assays : Such assays quantify the strength of interaction between the compound and its biological targets.

Study 1: Anticancer Efficacy

A study conducted at Al-Azhar University investigated the anticancer efficacy of this compound against multiple cancer cell lines using the Sulforhodamine-B assay. Results demonstrated that the compound effectively inhibited cell proliferation across all tested lines with IC₅₀ values significantly lower than many existing treatments .

Study 2: Kinase Profiling

Further evaluations included kinase profiling tests where the compound was assessed for its inhibitory effects on various kinases such as CDK and EGFR. Results indicated that it could inhibit these kinases effectively while also demonstrating a favorable kinetic profile in terms of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) .

Q & A

Q. How can researchers address discrepancies between in silico and in vitro solubility measurements?

  • Methodological Answer : Compare predicted logP (ChemAxon) with experimental shake-flask/HPLC data. Adjust computational models using solvent-accessible surface area (SASA) corrections or force-field parameters. Consider polymorph screening (PXRD) if crystal packing affects solubility .

Structural and Mechanistic Insights

Q. What role does the p-tolyl group play in stabilizing the compound’s conformation?

  • Methodological Answer : The p-tolyl group’s hydrophobic π-stacking with pyrrolopyrimidine rings enhances crystal packing, as seen in SC-XRD data. Its electron-donating methyl group may also reduce oxidative metabolism at the 3-position .

Q. How can hydrogen-bonding networks be exploited to improve bioavailability?

  • Methodological Answer : Modify the benzoate ester to a carboxamide to enhance H-bond donor capacity. Use SC-XRD to identify key interactions (e.g., N–H···O=C) and prioritize derivatives with stronger lattice energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.